REACTION_SMILES
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[CH3:21][CH2:22][O:23][C:24](=[O:25])[CH3:26].[Cl:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[C:7](=[O:8])[OH:9])[cH:10][c:11]([OH:15])[c:12]([OH:14])[cH:13]2.[Cl:27][CH2:28][Cl:29].[OH2:20].[OH:16][N+:17]([O-:18])=[O:19]>>[Cl:1][c:2]1[c:3]2[c:4]([s:5][c:6]1[C:7](=[O:8])[OH:9])[c:10]([N+:17](=[O:16])[O-:18])[c:11]([OH:15])[c:12]([OH:14])[cH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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O=C(O)c1sc2cc(O)c(O)cc2c1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1sc2cc(O)c(O)cc2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=C(O)c1sc2c([N+](=O)[O-])c(O)c(O)cc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |